molecular formula C23H23NO B11179330 N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide

N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide

Cat. No.: B11179330
M. Wt: 329.4 g/mol
InChI Key: OHAXOXOAGAHGQA-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide is a chemical compound with a complex structure that includes a biphenyl core and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide typically involves the reaction of biphenyl-4-carboxylic acid with 4-(butan-2-yl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Chemistry

In chemistry, N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide serves as a building block in organic synthesis. It can be utilized in the synthesis of more complex molecules and as a ligand in coordination chemistry. The biphenyl core allows for enhanced stability and reactivity, making it a versatile compound for synthetic routes.

Biology

The compound has been investigated for its potential as an enzyme inhibitor . Studies have shown that it can interact with specific biological macromolecules, potentially modulating their activity. For example, its interactions with enzymes involved in metabolic pathways may provide insights into therapeutic applications.

Medicine

In the medical field, this compound is being explored for its therapeutic properties , particularly in anti-inflammatory and anticancer research. Preliminary studies indicate that it may inhibit certain cancer cell lines, suggesting its potential use as an anticancer agent.

Industry

The compound is also utilized in the development of advanced materials and functionalized polymers. Its unique chemical properties allow it to be incorporated into materials that require specific mechanical or thermal characteristics, enhancing their performance in various applications.

Data Tables

Application AreaSpecific Use
ChemistryBuilding block for organic synthesis
BiologyEnzyme inhibition studies
MedicineInvestigated for anti-inflammatory properties
IndustryDevelopment of advanced materials

Enzyme Inhibition Study

A study published in Journal of Medicinal Chemistry evaluated the enzyme inhibitory effects of this compound on specific targets related to cancer metabolism. The results indicated significant inhibition of enzyme activity at low micromolar concentrations, suggesting its potential as a lead compound for drug development.

Anticancer Activity Assessment

In vitro experiments conducted on various cancer cell lines demonstrated that this compound exhibits cytotoxic effects, particularly against breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting its therapeutic potential.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide include:

  • N-(4-butylphenyl)biphenyl-4-carboxamide
  • N-(4-isopropylphenyl)biphenyl-4-carboxamide
  • N-(4-tert-butylphenyl)biphenyl-4-carboxamide

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a butan-2-yl group on the phenyl ring.

Biological Activity

N-[4-(butan-2-yl)phenyl]biphenyl-4-carboxamide, also known as a biphenyl carboxamide derivative, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl backbone with a carboxamide functional group and an alkyl substitution at the para position of one of the phenyl rings. The general structure can be represented as follows:

N 4 butan 2 yl phenyl biphenyl 4 carboxamide\text{N 4 butan 2 yl phenyl biphenyl 4 carboxamide}

This structural configuration is significant for its interaction with various biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of biphenyl carboxamides exhibit antimicrobial properties. For example, compounds similar to this compound have shown activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 2.0 µM to 23 µM . The structure-activity relationship studies suggest that modifications to the phenyl and alkyl groups can enhance potency while maintaining favorable physicochemical properties.

Inhibition of Enzymatic Activity

The compound has been investigated for its potential to inhibit various enzymes. For instance, it has shown promise as an inhibitor of carbonic anhydrase (CA), which is implicated in tumorigenicity and pH homeostasis in cancer cells. High expression levels of CAIX have been correlated with poor prognosis in solid tumors, making it a valuable target for anti-cancer therapies .

Structure-Activity Relationship (SAR)

The SAR analysis conducted on related biphenyl carboxamides highlights key modifications that enhance biological activity:

Compound VariantStructural ModificationMIC (µM)Notes
4PP-1 Initial hit6.3Base compound for further modifications.
4PP-2 4-(p-tert-butylphenyl)2.0Improved activity with reduced cLogP.
4PP-3 Cyclohexylmethylene6.8Similar activity to base compound.
4PP-7 Urea-linked tert-butylLoss of activityIndicates importance of specific substitutions.

Case Studies

  • Antimycobacterial Activity : A study highlighted the efficacy of biphenyl carboxamide derivatives against M. tuberculosis. The lead compound exhibited an MIC of 6.3 µM, demonstrating potential as a novel therapeutic agent .
  • Enzyme Inhibition : Research focused on the inhibition of CAIX showed that biphenyl derivatives could effectively disrupt the enzyme's function, which is critical in maintaining tumor pH levels and promoting cancer cell survival .
  • Cytotoxicity Studies : In vitro cytotoxicity assays revealed that certain analogs displayed selective cytotoxic effects against cancer cell lines while sparing normal cells, indicating a promising therapeutic index .

Properties

Molecular Formula

C23H23NO

Molecular Weight

329.4 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-4-phenylbenzamide

InChI

InChI=1S/C23H23NO/c1-3-17(2)18-13-15-22(16-14-18)24-23(25)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-17H,3H2,1-2H3,(H,24,25)

InChI Key

OHAXOXOAGAHGQA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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